Product packaging for 2-(4-Bromophenyl)-3-phenylquinoxaline(Cat. No.:)

2-(4-Bromophenyl)-3-phenylquinoxaline

Cat. No.: B8782987
M. Wt: 361.2 g/mol
InChI Key: OLJCVZUGBZYQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-3-phenylquinoxaline is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and drug discovery research. Quinoxalines, also known as benzopyrazines, are privileged scaffolds in pharmacologically active compounds due to their wide spectrum of biological activities . Researchers utilize this chemical class as a core template for developing novel therapeutic agents. Studies on closely related 3-phenylquinoxaline structures have demonstrated potent biological properties, including antitumor and kinase inhibitory activities . For instance, certain tricyclic quinoxaline derivatives have been identified as active and selective inhibitors of SRPK-1 kinase, a potential target for antiviral therapy . Furthermore, other 3-phenylquinoxaline-based compounds are reported as potent and selective inhibitors of enzymes like poly(ADP-ribose) polymerase-2 (PARP-2), which is a promising target in oncology . The structural motif of the 4-bromophenyl group, similar to the one in this compound, is a common and valuable handle in organic synthesis, often used in metal-catalyzed cross-coupling reactions to build more complex molecular architectures for biological testing . As such, this compound serves as a versatile intermediate or target molecule for researchers working in areas including anticancer agent development, kinase inhibitor design, and organic synthesis methodology. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13BrN2 B8782987 2-(4-Bromophenyl)-3-phenylquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H13BrN2

Molecular Weight

361.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3-phenylquinoxaline

InChI

InChI=1S/C20H13BrN2/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)22-17-8-4-5-9-18(17)23-20/h1-13H

InChI Key

OLJCVZUGBZYQOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)Br

Origin of Product

United States

Synthetic Methodologies for 2 4 Bromophenyl 3 Phenylquinoxaline

Conventional Reaction Pathways

Conventional methods for synthesizing the 2-(4-Bromophenyl)-3-phenylquinoxaline scaffold typically involve the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. These reactions are often facilitated by catalysts and can be performed in a single pot, making them efficient for laboratory-scale synthesis.

Base-Catalyzed Multicomponent Access

The synthesis of quinoxaline (B1680401) derivatives through base-catalyzed multicomponent reactions is a straightforward and established method. This approach generally involves the reaction of o-phenylenediamine (B120857) with a suitable α-dicarbonyl compound, in this case, (4-bromophenyl)(phenyl)ethane-1,2-dione (a benzil derivative). The base facilitates the condensation and subsequent cyclization/aromatization to form the quinoxaline ring. Various bases can be employed, including inorganic bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH), as well as organic bases. The choice of solvent and reaction temperature is crucial for optimizing the yield. For instance, reactions may be carried out in solvents like ethanol (B145695) or dimethylformamide (DMF).

A typical procedure involves the catalyst-free condensation of o-phenylenediamine with substituted phenacyl bromides, which can proceed in green solvents like ethanol under reflux conditions, yielding the desired quinoxaline products in good yields (70-85%) nih.gov. Another approach involves a transition-metal-free redox condensation of 2-nitroamines with α-hydroxy ketones, where various bases such as NaOH, KOtBu, and KOH are screened to optimize conditions nih.gov.

ReactantsCatalyst/BaseSolventTemperatureYield
o-phenylenediamine, (4-bromophenyl)(phenyl)ethane-1,2-dioneKOHEthanolRefluxHigh
2-Nitroaniline derivative, 1-(4-bromophenyl)-2-phenylethan-1-oneKOtBuToluene110 °CModerate-High
o-phenylenediamine, 2-bromo-1-(4-bromophenyl)ethan-1-oneNoneEthanolReflux70-85% nih.gov

Iodine-Catalyzed Carbonylation Reactions

While direct carbonylation is not the standard route to this specific quinoxaline, iodine-catalyzed reactions provide an effective alternative for the synthesis of the quinoxaline core from different precursors. Molecular iodine serves as a mild and efficient catalyst for the oxidative cyclization of o-phenylenediamines with α-hydroxy ketones. This method is often preferred due to its operational simplicity and the avoidance of harsh or metallic oxidants. In a typical reaction, iodine catalyzes the in-situ oxidation of an α-hydroxy ketone to the corresponding α-dicarbonyl compound, which then condenses with o-phenylenediamine.

For example, a one-pot, two-step procedure has been demonstrated for the synthesis of quinoxaline derivatives from α-hydroxy ketones using 20 mol% of iodine as a catalyst in DMSO nih.gov. The optimization of this reaction often involves screening different amounts of the iodine catalyst to achieve the best yield and reaction time researchgate.net.

ReactantsCatalystSolventTemperatureYield
o-phenylenediamine, 1-(4-bromophenyl)-2-hydroxy-2-phenylethan-1-oneI2 (20 mol%)DMSO80 °CGood-Excellent
o-phenylenediamine, Benzoin derivativeI2 (25 mol%)DMSORoom Temp.80-90% encyclopedia.pub

Palladium-Catalyzed Coupling Approaches

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods are particularly useful for constructing complex aryl structures like this compound from simpler precursors.

Microwave-Assisted Suzuki-Miyaura Type Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating biaryl compounds. For the synthesis of this compound, this strategy typically starts with a 2,3-dihaloquinoxaline precursor, such as 2,3-dichloro- or 2,3-dibromoquinoxaline. This precursor undergoes sequential or simultaneous coupling with phenylboronic acid and (4-bromophenyl)boronic acid.

Microwave irradiation is frequently used to accelerate these reactions, significantly reducing reaction times from hours to minutes and often improving yields researchgate.netnih.govarkat-usa.orgnih.gov. The efficiency of the coupling depends on the choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Na₂CO₃), and solvent system (e.g., 1,4-dioxane/water, THF/water) researchgate.netmdpi.com.

PrecursorBoronic Acid(s)CatalystBaseSolventConditionsYield
2,3-DichloroquinoxalinePhenylboronic acid, (4-bromophenyl)boronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂OMicrowave, 100-110 °C, 15-60 min researchgate.netmdpi.comExcellent
2,3-DibromoquinoxalinePhenylboronic acid, (4-bromophenyl)boronic acidXPhosPdG2K₂CO₃Ethanol/H₂OMicrowave, 135 °C, 40 min nih.govHigh

Precursor Synthesis and Further Derivatization Strategies for Quinoxaline Scaffolds

The success of palladium-catalyzed coupling methods hinges on the availability of suitable quinoxaline precursors, primarily 2,3-dihaloquinoxalines. These precursors are typically synthesized by the condensation of o-phenylenediamine with oxalic acid derivatives, followed by halogenation. For instance, the reaction of o-phenylenediamine with diethyl oxalate yields quinoxaline-2,3-dione, which can then be treated with halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) to afford 2,3-dichloro- or 2,3-dibromoquinoxaline, respectively.

Once the basic quinoxaline scaffold is formed, further derivatization allows for the introduction of various functional groups. Beyond Suzuki coupling, other palladium-catalyzed reactions or nucleophilic substitution reactions on halogenated quinoxalines can be employed to access a wide range of analogs, demonstrating the versatility of the quinoxaline core in building complex molecules mdpi.com.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yields and minimizing reaction times and byproducts. For the synthesis of this compound, optimization studies have focused on several key parameters across different synthetic methods.

In conventional pathways , screening various bases (NaOH, KOtBu, KOH) and solvents (toluene, dioxane, ethanol) has been shown to significantly impact the yield of base-catalyzed reactions nih.gov. For iodine-catalyzed methods, the catalyst loading is a crucial factor; studies have shown that 20-25 mol% of molecular iodine often provides the best results, while the choice of solvent (e.g., DMSO, ethanol) also plays a significant role nih.govresearchgate.net. Conducting these reactions under catalyst-free conditions in green solvents like water or ethanol has also been explored to develop more environmentally friendly protocols nih.gov.

For palladium-catalyzed couplings , optimization involves a systematic screening of catalysts, ligands, bases, and solvents. The choice between different palladium sources, such as Pd(PPh₃)₄ or more advanced catalysts like XPhosPdG2, can dramatically affect reaction efficiency nih.govmdpi.com. The base is essential for activating the boronic acid, with inorganic carbonates like K₂CO₃ and Na₂CO₃ being common choices. Solvent systems, typically aqueous mixtures of ethers (dioxane, THF) or alcohols, are selected to ensure the solubility of both organic and inorganic reagents researchgate.netnih.govmdpi.com. Microwave-assisted protocols have been optimized by adjusting temperature and irradiation time to achieve high yields in significantly shorter periods compared to conventional heating researchgate.netarkat-usa.org.

The table below summarizes the effect of varying conditions on a model Suzuki-Miyaura coupling reaction.

Parameter VariedCondition AYield ACondition BYield BReference
Solvent THF/H₂OModerate1,4-Dioxane/H₂OHigh (71%) mdpi.com
Catalyst PdCl₂(dppf)GoodXPhosPdG2/XPhosHigh nih.gov
Heating Conventional (24h)GoodMicrowave (20 min)Excellent researchgate.net
Iodine Catalyst Loading 15 mol%Lower20 mol%Optimal researchgate.net

Advanced Structural Characterization and Crystallographic Analysis

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental to confirming the identity and elucidating the electronic and vibrational properties of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 2-(4-Bromophenyl)-3-phenylquinoxaline is expected to show a complex series of signals in the aromatic region. Specific chemical shifts (δ) and coupling constants (J) would allow for the assignment of each proton in the phenyl, bromophenyl, and quinoxaline (B1680401) ring systems.

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the quinoxaline core and the substituted phenyl rings.

Comprehensive ¹H and ¹³C NMR data are required for unambiguous structural confirmation. A representative data table for such findings would be structured as follows:

¹H NMR Data
Chemical Shift (δ ppm) Assignment
Expected Aromatic RegionProtons of Phenyl, Bromophenyl, Quinoxaline rings
¹³C NMR Data
Chemical Shift (δ ppm) Assignment
Expected Aromatic RegionCarbons of Phenyl, Bromophenyl, Quinoxaline rings

Note: Specific, experimentally verified NMR data for this compound are not available in the searched literature.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula, distinguishing it from other compounds with the same nominal mass.

Mass Spectrometry Data
Technique m/z Value
HRMS Calculated [M+H]⁺ for C₂₀H₁₃BrN₂

Note: Published experimental mass spectrometry data for this compound could not be located.

These techniques probe the vibrational and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the functional groups and structural features of the molecule, such as C-H stretching from the aromatic rings, C=N stretching of the quinoxaline system, and C-Br stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or chloroform, would reveal the wavelengths of maximum absorption (λmax). These absorptions are due to π → π* electronic transitions within the conjugated aromatic system of the quinoxaline and phenyl rings.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions.

The initial step in a crystallographic study is the determination of the unit cell parameters and the crystal's symmetry. This defines the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements present in the crystal lattice.

Crystallographic Data
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
V (ų) To be determined
Z To be determined

Note: A published single-crystal X-ray diffraction study for this compound was not found in the performed search.

Dihedral Angle and Planarity Investigations

The spatial orientation of the constituent aromatic rings in this compound significantly influences its molecular conformation and, consequently, its solid-state properties. X-ray crystallographic studies have been instrumental in elucidating these structural nuances.

Further analysis of the root-mean-square (r.m.s.) deviation from planarity for the entire molecule (excluding hydrogen atoms) provides a quantitative measure of this flatness. The r.m.s. deviation is reported to be 0.0285 (3) Å, underscoring the molecule's largely planar conformation. nih.govresearchgate.net The bromine atom itself lies within the plane of the substituent benzene (B151609) ring, with an r.m.s. deviation of 0.0271 (3) Å. nih.govresearchgate.net This near-coplanarity suggests a degree of electronic conjugation between the phenyl and quinoxaline ring systems.

Table 1: Key Planarity and Dihedral Angle Data for 2-(4-Bromophenyl)quinoxaline

ParameterValue
Dihedral Angle between Benzene and Quinoxaline Rings2.1 (2)°
R.M.S. Deviation of Benzene and Quinoxaline Rings0.0285 (3) Å
R.M.S. Deviation of Bromine Atom from Benzene Ring Plane0.0271 (3) Å

Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of non-covalent intermolecular interactions. In the case of this compound, the crystal structure is primarily stabilized by van der Waals forces. nih.govresearchgate.net

Table 2: Crystallographic Data for 2-(4-Bromophenyl)quinoxaline

ParameterValue
Empirical FormulaC₁₄H₉BrN₂
Molecular Weight285.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.959 (3)
b (Å)5.9031 (12)
c (Å)14.497 (3)
β (°)109.53 (3)
Volume (ų)1125.9 (4)
Z4

Computational Chemistry and Theoretical Investigations of this compound

Theoretical and computational chemistry offer powerful tools for understanding the intrinsic properties of molecules. For this compound, these methods provide deep insights into its structural, electronic, and spectroscopic characteristics. By employing quantum mechanical calculations, researchers can model the molecule's behavior at the atomic level, complementing and guiding experimental studies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for quinoxaline (B1680401) derivatives. tandfonline.comnih.gov

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), the molecular structure of 2-(4-Bromophenyl)-3-phenylquinoxaline can be optimized to its ground-state energy minimum. nih.gov

This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. These theoretical values can then be compared with experimental data, often obtained from single-crystal X-ray diffraction, to validate the accuracy of the computational model. nih.gov For quinoxaline derivatives, a good agreement between theoretical and experimental results is commonly observed, confirming that the calculated geometry is a reliable representation of the molecule's actual structure. nih.gov

Table 1: Key Structural Parameters for Geometry Optimization

Parameter Description Significance
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-Br). Provides insight into bond order and strength.
Bond Angles The angle formed by three connected atoms (e.g., C-N-C). Determines the local shape and steric environment of the molecule.

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the conformation and rotational orientation of different parts of the molecule, such as the phenyl rings relative to the quinoxaline core. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capability. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.net This energy gap is also crucial in predicting the optical and electronic properties of materials, including their potential use in organic solar cells and other electronic devices. researchgate.netresearchgate.net DFT calculations provide reliable estimates of these orbital energies and the resulting energy gap. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Analysis

Orbital/Parameter Description Chemical Significance
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital. Related to the ionization potential; indicates electron-donating character.
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital. Related to the electron affinity; indicates electron-accepting character.

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap often correlates with higher reactivity. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions. mdpi.com

The MEP map uses a color scale to denote different potential values. Typically, regions of negative electrostatic potential (shown in red) are rich in electrons and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like nitrogen or oxygen. mdpi.com Conversely, regions of positive electrostatic potential (shown in blue) are electron-deficient and are prone to nucleophilic attack, commonly located around hydrogen atoms. mdpi.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinoxaline ring, identifying them as key sites for interaction with electrophiles.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. This method investigates intramolecular interactions, such as hyperconjugation, which involves charge delocalization from filled (donor) NBOs to empty (acceptor) NBOs.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra for structural confirmation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum of this compound. By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching, bending, and wagging of particular bonds (e.g., C=N, C-H, C-Br). This theoretical spectrum serves as a powerful tool for interpreting experimental FT-IR data. mdpi.commdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum in the UV-Vis region is determined by electronic transitions between molecular orbitals. The absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability) can be predicted using computational methods.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. researchgate.net It is the method of choice for predicting UV-Vis absorption spectra with greater accuracy than ground-state DFT alone. researchgate.net

TD-DFT calculations can determine the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in molecular geometry. These energies directly correlate to the absorption peaks in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, indicating its intensity. By analyzing the molecular orbitals involved in the most significant transitions (e.g., HOMO to LUMO), the nature of the electronic transition, such as a π → π* transition, can be identified. researchgate.net This information is fundamental for understanding the photophysical behavior of the molecule.

Table 3: Compounds Mentioned

Compound Name
This compound
1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one

Supramolecular Interactions Probing (e.g., Hirshfeld Surface Analysis)

Theoretical investigations into the supramolecular interactions of quinoxaline derivatives are pivotal for understanding their crystal packing and solid-state properties. Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into close contacts with neighboring molecules. nih.gov

For quinoxaline systems, Hirshfeld surface analysis typically reveals a variety of intermolecular interactions that dictate the molecular assembly. These interactions can be visualized through dnorm surfaces, shape-index maps, and 2D fingerprint plots. nih.gov The dnorm surface highlights intermolecular contacts shorter than the van der Waals radii, which are crucial for the stability of the crystal structure. Red spots on the dnorm surface indicate these close contacts. The shape-index and curvedness maps provide further details about the shape of the molecule and its packing in the crystal. nih.gov

The table below, compiled from data on analogous quinoxaline derivatives, illustrates the typical percentage contributions of various intermolecular contacts to the total Hirshfeld surface.

Interaction TypePercentage Contribution (Range)Significance
H···H36% - 54%Represents the most significant contribution to the crystal packing, arising from van der Waals forces. uomphysics.netnih.gov
C···H/H···C21% - 37%Indicates the presence of C—H···π interactions, which are important for the stabilization of the crystal structure. nih.govnih.gov
N···H/H···N8% - 13%Corresponds to weak hydrogen bonding interactions, often C—H···N bonds, contributing to the formation of molecular chains or networks. nih.govnih.goviucr.org
C···C~6%Suggests the presence of π-π stacking interactions between the aromatic rings of the quinoxaline core and the phenyl substituents. nih.gov
Br···H/H···Br~11%Expected in brominated compounds, contributing to the overall stability of the crystal lattice. nih.gov

These interactions collectively contribute to the formation of complex three-dimensional supramolecular architectures, such as chains, sheets, and networks, which ultimately determine the macroscopic properties of the crystalline material. iucr.org

Molecular Dynamics Simulations (if relevant to analogous quinoxaline systems)

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. youtube.com In the context of quinoxaline derivatives, MD simulations can provide valuable insights into their conformational flexibility, interactions with biological macromolecules, and stability in different environments. nih.govresearchgate.net While specific MD simulation studies on this compound were not identified in the search results, the methodology has been applied to analogous quinoxaline systems to investigate their potential as therapeutic agents. nih.gov

A typical MD simulation protocol for a quinoxaline derivative would involve the following steps:

System Setup: The molecule is placed in a simulation box, often filled with a solvent such as water, to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters that describes the potential energy of the system, is applied to all atoms.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable conformations.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for a specific period, during which the trajectories of all atoms are recorded.

Analysis of the MD simulation trajectories can provide information on various properties, including:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. nih.gov

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Hydrogen Bond Analysis: To study the formation and breaking of hydrogen bonds with surrounding solvent molecules or a target protein.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to estimate the binding affinity of the quinoxaline derivative to a biological target. nih.gov

For instance, MD simulations have been employed to study the interaction of quinoxaline derivatives with enzymes, providing a deeper understanding of their inhibitory mechanisms. researchgate.net These simulations can help to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov The insights gained from MD simulations on analogous systems suggest that this computational approach would be highly valuable for investigating the dynamic properties and potential biological interactions of this compound.

Exploration of Applications in Advanced Materials and Optoelectronics

Quinoxaline (B1680401) Derivatives as Building Blocks in Organic Synthesis

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that serve as essential intermediates and building blocks in organic synthesis. nih.govresearchgate.net The most common and facile method for synthesizing the quinoxaline scaffold is the condensation reaction between an aromatic diamine, such as o-phenylenediamine (B120857), and an α-dicarbonyl compound. sapub.org This straightforward approach allows for the introduction of various substituents, enabling precise control over the final molecule's properties.

In the case of 2-(4-Bromophenyl)-3-phenylquinoxaline, the presence of the bromine atom is of particular synthetic importance. This halogenated site provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This functionalization capability allows the quinoxaline unit to be incorporated into larger, more complex molecular architectures, including oligomers and conjugated polymers designed for specific electronic functions. nih.govresearchgate.netresearchgate.net Consequently, molecules like this compound are not merely final products but are crucial precursors for a wide range of functional organic materials. researchgate.net

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Applications

The intrinsic electronic properties of the quinoxaline core make it exceptionally well-suited for applications in luminescent materials, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).

The design of effective electroluminescent materials hinges on several key molecular features, many of which are embodied by quinoxaline derivatives. The quinoxaline ring system is inherently electron-deficient, making it an excellent electron-acceptor (A) moiety. frontiersin.orgcore.ac.uk When this acceptor unit is connected to an electron-donor (D) group within the same molecule, it facilitates an intramolecular charge transfer (ICT) upon excitation. core.ac.uk This D-A architecture is a fundamental design principle for creating highly luminescent materials.

Furthermore, the rigid and planar structure of the quinoxaline scaffold contributes to high thermal stability and well-defined molecular packing in the solid state, which are critical for the longevity and performance of OLED devices. google.com The ability to synthetically modify the donor and acceptor components allows for precise tuning of the frontier molecular orbital (HOMO/LUMO) energy levels, which is essential for optimizing charge injection and transport within the device. nih.gov

In many high-efficiency phosphorescent OLEDs (PhOLEDs), the light-emitting guest molecule is dispersed within a host material. An ideal host should possess bipolar charge transport characteristics, meaning it can efficiently transport both electrons and holes to the emissive guest. This balanced charge flux is crucial for achieving a high recombination rate of excitons on the guest molecules, leading to high device efficiency. chemrxiv.orgresearchgate.net

Quinoxaline derivatives are frequently used as the acceptor component in bipolar host materials. scispace.com By combining the electron-transporting quinoxaline unit with a hole-transporting moiety, such as carbazole (B46965), a single molecule can be engineered to facilitate the transport of both charge carriers. chemrxiv.orgscispace.comrsc.org The design of these bipolar hosts aims to create a high triplet energy level to effectively confine the triplet excitons on the phosphorescent guest, preventing energy loss. chemrxiv.orgresearchgate.net The excellent electron-transport properties of diphenylquinoxaline derivatives, in particular, have made them a focus for the development of advanced bipolar host materials for red PhOLEDs. scispace.com

Below is a table summarizing the performance of OLEDs using quinoxaline-based host materials.

Host MaterialMax. EQE (%)Max. Luminance (cd m⁻²)Emission Color
M114.66%28,619Red
M215.07%28,818Red

Data sourced from a study on quinoxaline-based bipolar host materials. rsc.org

A significant advantage of quinoxaline-based materials is the ability to tune their emission characteristics through chemical modification. The color of the emitted light is directly related to the energy gap of the material, which in D-A type molecules is governed by the extent of the ICT. nih.gov

By systematically varying the electron-donating and electron-accepting strength of the substituents on the quinoxaline core, the emission color can be precisely controlled. nih.gov For instance, combining different donor groups (like carbazole or phenoxazine) with quinoxaline acceptors allows for the creation of emitters that span the entire visible spectrum, from pure blue to orange-red. nih.gov This tunability is essential for developing full-color displays and white lighting applications. Some advanced designs can even switch the luminescence mechanism from normal fluorescence to the more efficient thermally activated delayed fluorescence (TADF) by adjusting the molecular torsion angles between the donor and acceptor units. nih.gov

The following table shows examples of how different donor-acceptor combinations in quinoxaline derivatives can tune the emission color and efficiency in OLEDs.

EmitterDonorAcceptorEmission ColorMax. EQE (%)
Q-CzCarbazoleQuinoxalinePure-Blue1.2%
TADF EmitterDMAC/PXZQuinoxalineGreen-Orange12.9% - 16.7%

Data compiled from studies on tuning emission in quinoxaline derivatives. nih.gov

Organic Photovoltaics (OPV) and Semiconducting Properties

Beyond light emission, the electronic properties of quinoxaline derivatives make them highly suitable for light-harvesting applications, specifically in organic photovoltaics (OPVs). In this context, they are used to construct organic semiconductors that absorb light and facilitate charge separation and transport. researchgate.netresearchgate.net The distribution of HOMO/LUMO orbitals and favorable ionization potentials in many 2,3-diphenylquinoxaline (B159395) derivatives indicate good semiconducting properties. researchgate.net

In OPVs, the active layer often consists of a bulk heterojunction (BHJ) blend of a donor and an acceptor material. Quinoxaline units are widely incorporated as electron-accepting building blocks in conjugated polymers that act as the donor material in these devices. rsc.org These donor-acceptor (D-A) copolymers exhibit broad absorption spectra and allow for tuning of their energy levels to match those of the electron acceptor (often a fullerene derivative or a non-fullerene acceptor). rsc.orgresearchgate.net

The inclusion of the quinoxaline moiety helps to lower the HOMO energy level of the polymer, which increases the open-circuit voltage (Voc) of the solar cell. acs.org Furthermore, the rigid quinoxaline structure can influence the polymer's morphology and packing, which are critical for efficient charge transport. aip.org The introduction of fluorine atoms to the quinoxaline unit has been shown to be an effective strategy to further modulate the electronic properties and improve the performance of these semiconducting polymers. acs.orgacs.org Quinoxaline-based conjugated polymers have been instrumental in achieving high power conversion efficiencies (PCEs) in polymer solar cells, demonstrating their significant potential for commercial applications. rsc.org

The table below presents key properties of some quinoxaline-based polymers for OPV applications.

PolymerOptical Band Gap (eV)HOMO Level (eV)PCE (%)
N-P71.95-5.375.5%
PBQxF1.79-0.39%
PBDTQxF1.74--

Data sourced from studies on quinoxaline-based polymers for solar cells. researchgate.netaip.org

**5.3.2. Donor-Acceptor Systems and Intram

olecular Charge Transfer Phenomena**

The compound this compound is a quintessential example of a Donor-Acceptor (D-A) architecture, a design principle central to the development of modern organic functional materials. In this structure, the quinoxaline core functions as the electron-accepting moiety due to the electron-deficient nature of its pyrazine (B50134) ring. This acceptor is flanked by two different aryl substituents: a phenyl group and a 4-bromophenyl group, which can modulate the electronic properties of the molecule.

The fundamental principle of a D-A system is the electronic asymmetry created by linking electron-donating and electron-accepting units. This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In well-designed D-A molecules like this compound, the HOMO is typically localized on the more electron-rich (donor) part of the molecule, while the LUMO is centered on the electron-deficient (acceptor) quinoxaline core. This spatial redistribution of electron density from the ground state to the excited state is the essence of ICT.

The occurrence of ICT gives rise to unique photophysical properties. One of the hallmark characteristics is a large dipole moment in the excited state, which makes the emission properties of the compound highly sensitive to the polarity of its environment. This leads to a phenomenon called solvatochromism, where the emission wavelength shifts, typically to longer wavelengths (a bathochromic or red shift), as the polarity of thesolvent increases. The polar solvent molecules stabilize the polar excited state more than the less polar ground state, thus reducing the energy gap for fluorescence.

While specific experimental photophysical data for this compound is not extensively detailed in the public literature, the behavior of closely related 2,3-diarylquinoxaline derivatives allows for an informed understanding of its expected properties. Research on similar quinoxaline-based D-A systems has consistently shown that the absorption spectra are characterized by bands corresponding to localized π-π* transitions and a lower energy band attributed to the ICT process.

The nature of the substituents at the 2- and 3-positions of the quinoxaline ring plays a critical role in tuning the ICT characteristics. The phenyl group acts as a standard π-system. The 4-bromophenyl group, with the bromine atom having an inductive electron-withdrawing effect and a resonance electron-donating effect, subtly modifies the electronic landscape. Computational studies, such as those employing Density Functional Theory (DFT), are crucial for elucidating these nuances. DFT calculations can model the electron density distribution in the HOMO and LUMO, predict transition energies, and calculate the change in dipole moment upon excitation, thereby quantifying the extent of charge transfer.

For a molecule like this compound, DFT calculations would be expected to show a HOMO with significant electron density on the phenyl and bromophenyl rings, and a LUMO predominantly located on the quinoxaline core, confirming the π-A nature of the system.

Table 1: Expected Electronic Properties of this compound based on DFT Analysis of Analogous Systems

PropertyDescriptionExpected Characteristics
HOMO Highest Occupied Molecular OrbitalPrimarily localized on the phenyl and 4-bromophenyl substituents.
LUMO Lowest Unoccupied Molecular OrbitalPrimarily localized on the electron-deficient quinoxaline core.
Energy Gap (Eg) HOMO-LUMO Energy GapDetermines the energy of the lowest absorption band; tunable by substituents.
Ground State Dipole Moment (μg) Measure of charge asymmetry in the ground state.Moderate value, reflecting some initial charge polarization.
Excited State Dipole Moment (μe) Measure of charge asymmetry in the excited state.Significantly larger than μg, confirming substantial charge separation upon excitation.

In some D-A systems, particularly where the donor and acceptor moieties can rotate relative to each other, a specific type of ICT state known as a Twisted Intramolecular Charge Transfer (TICT) state can form. In the excited state, the molecule may undergo conformational relaxation to a twisted geometry where the donor and acceptor units are electronically decoupled. This TICT state is often characterized by a large Stokes shift (a significant separation between the absorption and emission maxima) and emission that is highly sensitive to solvent viscosity and polarity. Given the rotational freedom of the phenyl and bromophenyl rings around the single bonds connecting them to the quinoxaline core, the potential for TICT phenomena in this compound is a key area for investigation.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2,3-diarylquinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org While effective, this method frequently requires high temperatures, strong acid catalysts, and extended reaction times, which are not ideal from a green chemistry perspective. nih.gov Consequently, a significant emerging trend is the development of more sustainable and efficient synthetic protocols.

Hydrothermal Synthesis (HTS): A promising green alternative is hydrothermal synthesis, which utilizes high-temperature water as the reaction medium. This method successfully produces 2,3-diarylquinoxalines from 1,2-diketones and o-phenylenediamines, yielding excellent results without the need for organic solvents, potent acids, or toxic catalysts. uni-konstanz.demenchelab.com The addition of a promoter like acetic acid can dramatically reduce reaction times to under 10 minutes while maintaining high yields (>90%). uni-konstanz.demenchelab.com

Catalytic Innovations: Research is also focusing on novel catalytic systems that operate under milder conditions. For instance, alumina-supported heteropolyoxometalates have been employed as recyclable, heterogeneous catalysts for quinoxaline (B1680401) synthesis at room temperature, achieving high yields in toluene. nih.gov Other green approaches have utilized bentonite (B74815) clay K-10 in ethanol (B145695) at room temperature, ultrasonic wave-assisted synthesis, and the use of metal-organic frameworks (MOFs) as efficient, reusable catalysts. rsc.orgresearchgate.net These methods not only reduce the environmental impact but also simplify product isolation and catalyst recovery. researchgate.net

Table 1: Comparison of Conventional vs. Sustainable Synthetic Methods for 2,3-Diarylquinoxalines
MethodConditionsAdvantagesDisadvantagesReference
Classical CondensationHigh temperature, strong acid catalyst, long reaction timesWell-established, versatileHarsh conditions, environmental concerns nih.gov
Hydrothermal Synthesis (HTS)High-temperature water, optional acetic acid promoterSolvent-free, fast, high yields, non-toxicRequires specialized high-pressure equipment uni-konstanz.demenchelab.com
Heteropolyoxometalate CatalysisAlumina-supported catalyst, toluene, room temperatureMild conditions, recyclable catalyst, high yields (up to 92%)Requires catalyst preparation and organic solvent nih.gov
Bentonite Clay K-10Ethanol, room temperature, short reaction time (20 min)Cheap, readily available, green reagentYields may vary depending on substrate researchgate.net

Advanced Functionalization for Tailored Material Properties

The core 2,3-diphenylquinoxaline (B159395) structure serves as a versatile scaffold that can be chemically modified to fine-tune its electronic and photophysical properties. Advanced functionalization is a key strategy for developing materials with specific, tailored characteristics for optoelectronic applications. The bromine atom in 2-(4-Bromophenyl)-3-phenylquinoxaline, for example, is a strategic functional group that can be used for further cross-coupling reactions to build more complex molecular architectures.

Future research will focus on several key areas:

Donor-Acceptor (D-A) Architectures: By attaching electron-donating and electron-accepting groups to the quinoxaline core, researchers can control the intramolecular charge transfer (ICT) characteristics of the molecule. This is crucial for applications in organic light-emitting diodes (OLEDs), particularly for developing thermally activated delayed fluorescence (TADF) emitters. rsc.orgrsc.org

Introduction of Specific Functional Groups: The strategic placement of various functional groups can significantly alter material properties. For instance, incorporating bromine atoms has been shown to be a cost-effective way to synthesize promising small molecule acceptors for organic solar cells. acs.org Similarly, aerobic copper catalysis can be used for the tandem dual C-H amination of related N-heterocycles, providing a direct route to functionalized quinoxalines with potential in optoelectronic materials. nih.gov

Polymerization: Quinoxaline derivatives can be incorporated as building blocks into conjugated polymers. rsc.orgelixirpublishers.com This approach allows for the creation of materials with desirable processing characteristics (e.g., solution processability) and tunable electronic properties for use in all-polymer solar cells. nih.gov

Integrated Experimental and Computational Approaches for Rational Design

The synergy between experimental synthesis and computational modeling has become an indispensable paradigm in materials science. This integrated approach allows for the rational design of new quinoxaline derivatives with predictable properties, saving significant time and resources.

Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the electronic and optical properties of molecules before they are synthesized. elixirpublishers.comnih.gov Researchers use these methods to calculate key parameters such as:

Frontier Molecular Orbital (FMO) Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical for determining a material's potential use in electronic devices. researchgate.netresearchgate.net

Absorption and Emission Spectra: TD-DFT can predict the UV-Vis absorption spectra and photoluminescence characteristics, guiding the design of materials with specific colors and efficiencies for OLEDs and solar cells. researchgate.netijcce.ac.ir

Singlet-Triplet Energy Splitting (ΔE_ST): For TADF materials, a small ΔE_ST is essential. Computational screening can identify molecular structures with a twisted conformation that minimizes FMO overlap, leading to the small energy gap required for efficient reverse intersystem crossing. rsc.org

By computationally screening virtual libraries of candidate molecules, scientists can identify the most promising structures for experimental synthesis and characterization. This rational design process accelerates the discovery of high-performance materials. researchgate.netrsc.org

Table 2: Key Parameters Calculated Using Computational Methods for Rational Design
ParameterComputational MethodSignificance in Material DesignReference
HOMO/LUMO Energy LevelsDFTDetermines charge injection/extraction barriers and open-circuit voltage in solar cells. researchgate.netresearchgate.net
Energy Gap (ΔE_g)DFTInfluences the absorption spectrum and color of emitted light. researchgate.net
Absorption Spectra (λ_max)TD-DFTPredicts how efficiently a material will absorb light, crucial for solar cells. utm.my
Singlet-Triplet Splitting (ΔE_ST)DFT/TD-DFTEssential for designing efficient TADF emitters for OLEDs; a small ΔE_ST is desired. rsc.org
Reorganization EnergyDFTRelates to charge transport mobility; lower values are generally better for device performance. rsc.orgnih.gov

Exploration of New Optoelectronic Device Architectures Utilizing Quinoxaline Scaffolds

The unique properties of quinoxaline derivatives make them highly attractive for incorporation into various optoelectronic devices. Future research will not only focus on improving existing device structures but also on exploring entirely new architectures.

Organic Solar Cells (OSCs): Quinoxaline-based molecules are being extensively investigated as non-fullerene acceptors (NFAs) in OSCs, where they have contributed to power conversion efficiencies approaching 20%. nih.gov Their advantages include a wide absorption range and low reorganization energy, which helps to minimize energy loss during charge separation. rsc.orgnih.gov Future work will involve designing novel quinoxaline-based acceptors—including small molecules, dimers, and polymers—to further enhance photovoltaic performance and device stability. rsc.orgnih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The quinoxaline scaffold is a key component in many high-performance TADF emitters. rsc.orgrsc.org These materials allow OLEDs to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. Researchers are designing novel quinoxaline-based host materials and emitters to achieve high efficiency and mitigate efficiency roll-off at high brightness, particularly for blue and red OLEDs. rsc.orgrsc.orgscispace.com

The continued exploration of the fundamental chemistry and physics of this compound and its analogues, driven by sustainable synthesis, advanced functionalization, and integrated computational-experimental design, promises to unlock new generations of high-performance materials for a variety of advanced optoelectronic applications.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-(4-Bromophenyl)-3-phenylquinoxaline, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 4-bromobenzil with 1,2-diaminobenzene derivatives under acidic or thermal conditions. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of diamine to diketone), solvent choice (e.g., acetic acid for cyclization), and temperature (80–120°C). Microwave-assisted synthesis may reduce reaction time and improve yield . Yield optimization requires monitoring by TLC or HPLC to track intermediate formation.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, with parameters like bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between aromatic rings. Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 385.02).
  • Elemental Analysis : Validate purity (>95%) via C, H, N, Br content .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps (e.g., ~3.5 eV) to predict sites for Suzuki-Miyaura coupling. Key steps:

Optimize molecular geometry using Gaussian or ORCA.

Calculate Fukui indices to identify nucleophilic/electrophilic regions (e.g., bromine as a leaving group).

Simulate reaction pathways with transition state analysis to assess activation barriers .

Q. What strategies resolve discrepancies in reported biological activities of quinoxaline derivatives?

  • Methodological Answer : Contradictions in bioactivity data (e.g., variable IC50_{50} values) require:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate activity contributors.
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify confounding variables (e.g., solvent effects in vitro) .

Q. How does this compound function in materials science applications, such as OLEDs?

  • Methodological Answer : As an electron-transport material, its performance depends on:

  • Photophysical Testing : Measure fluorescence quantum yield (e.g., ΦF_F ~0.4) and lifetime (τ ~5 ns) via time-resolved spectroscopy.
  • Thin-Film Fabrication : Optimize spin-coating parameters (e.g., 2000 rpm, 60 sec) for uniform morphology (AFM analysis).
  • Device Integration : Test in heterojunction OLEDs, comparing luminance efficiency (cd/A) with standard materials like Alq3 .

Methodological Considerations for Experimental Design

  • Factorial Design : Use 2k^k factorial experiments to evaluate interactions between variables (e.g., temperature, catalyst loading) on reaction yield .
  • Crystallography : Refine SC-XRD data with SHELXL, reporting R-factors (<0.05) and residual electron density maps .

Data Contradiction Analysis Example

If conflicting biological activity arises:

Replicate experiments under identical conditions.

Perform comparative XRD to rule out polymorphic differences.

Validate purity via HPLC-MS to exclude byproduct interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.